Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate
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Overview
Description
Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that features both imidazole and pyrazole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted amidoximes with activated alkynes in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method allows for the rapid formation of the desired imidazole-pyrazole scaffold.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Comparison: Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles .
Properties
IUPAC Name |
methyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLPKPRUIQFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN2C1=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247203 |
Source
|
Record name | Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-15-8 |
Source
|
Record name | Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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